molecular formula C33H24NNa3O8 B605040 A-317491 sodium

A-317491 sodium

Cat. No. B605040
M. Wt: 631.1195
InChI Key: OIPSITXEGDHODK-VYEUTZPBSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

A-317491 is a potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors. A-317491 transiently attenuates cancer-induced bone pain in mice. A-317491 reverses inflammatory mechanical hyperalgesia through action at peripheral receptors in rats. A-317491 reduces chronic inflammatory and neuropathic pain in the rat.

Scientific Research Applications

Energy Storage and Batteries

A significant application of A-317491 sodium is in the field of energy storage, particularly in aqueous rechargeable sodium-ion batteries (ASIBs). These batteries are promising for sustainable energies like wind and solar power due to their safety advantages over traditional nonaqueous batteries (Bin et al., 2018). Another study discusses the extensive research carried out on sodium batteries in the past 50 years, highlighting their potential for high-energy applications in load leveling and electrical vehicles (Delmas, 2018).

Medical and Biomedical Research

Nuclear Science and Radiochemistry

The radiochemistry of sodium, including its nuclear and chemical features, is another key area of research. This encompasses the dissolution of samples and counting techniques in nuclear science (Mullins & Leddicotte, 1962). Additionally, the use of sodium as a coolant in fast breeder nuclear reactors is an important application due to its physical, chemical, and nuclear properties (Rajan, 2021).

Environmental and Atmospheric Studies

Studies on the atmospheric presence of sodium atoms, especially in the layer around 90 km height, contribute to the understanding of various atmospheric phenomena (Bowman et al., 1969). Research on sodium in the lunar atmosphere also provides insights into extraterrestrial atmospheres (Flynn & Mendillo, 1993).

Solar Energy and Photovoltaics

In the field of solar energy, sodium is used to enhance the performance of kesterite thin-film solar cells. Research has focused on decoupling the electronic effects of sodium as a dopant from its impact on morphology and grain growth (Andres et al., 2018).

Petrophysics and Geological Research

Sodium has been explored as a tracer for brine in petrophysical applications, with research showing its dependence on the ions present in solution, indicating its utility in measuring brine volume and viscosity (Mitchell, 2016).

properties

IUPAC Name

5-[(3-phenoxyphenyl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]benzene-1,2,4-tricarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H27NO8/c35-30(25-17-27(32(38)39)28(33(40)41)18-26(25)31(36)37)34(29-15-7-10-21-9-4-5-14-24(21)29)19-20-8-6-13-23(16-20)42-22-11-2-1-3-12-22/h1-6,8-9,11-14,16-18,29H,7,10,15,19H2,(H,36,37)(H,38,39)(H,40,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGBOYBIENNKMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)N(CC3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)C5=CC(=C(C=C5C(=O)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H27NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

A-317491 sodium

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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